molecular formula C9H16O B592091 Spiro[2.5]octan-6-ylmethanol CAS No. 849671-56-3

Spiro[2.5]octan-6-ylmethanol

Cat. No. B592091
M. Wt: 140.226
InChI Key: CPOBXDZHERXVFP-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ylmethanol is a chemical compound with the CAS Number: 849671-56-3 . It has a molecular weight of 140.23 and its molecular formula is C9H16O . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Spiro[2.5]octan-6-ylmethanol is 1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2 . This indicates that the molecule consists of a spiro[2.5]octane core with a methanol group attached to one of the carbon atoms.


Physical And Chemical Properties Analysis

Spiro[2.5]octan-6-ylmethanol has a density of 1.0±0.1 g/cm3 . Its boiling point is 219.2±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 53.0±6.0 kJ/mol . The flash point is 97.8±8.6 °C . The compound has a molar refractivity of 41.2±0.4 cm3 .

Scientific Research Applications

Cycloaddition Reactions and Novel Rearrangements

  • Spiro[2.4]hepta-4,6-dien-1-ylmethanol, a related compound, reacts with phenyltriazolinedione (PTAD) in a cycloaddition reaction, leading to a novel rearrangement and formation of complex compounds. This reaction's mechanisms and influences of functional groups are significant for understanding rearrangement processes in organic chemistry (Şenol et al., 2016).

Ionization and NMR Spectroscopy

  • A study on 4-spiro[2.n]alkanols, including spiro[2.5]octanol, explored their ionization in various conditions and analyzed the resulting solutions via 13C NMR spectroscopy. This research is crucial for understanding the molecular behavior and structural analysis of spiro compounds (Prakash et al., 1987).

Synthesis and Diastereoselectivity

  • The synthesis of spiro[2.5]octa-4,7-dien-6-one using a 1,6-conjugated addition-mediated annulation process exemplifies the compound's use in creating structures with high diastereoselectivity and functional group tolerance (Yuan et al., 2015).

Enantioselective Spirocyclopropanation

  • Enantioselective spirocyclopropanation reactions using Cinchona alkaloid-based chiral ammonium ylides provide a pathway to the chiral spiro[2.5]octa-4,7-dien-6-one skeleton. This method is significant for synthesizing biologically active molecules (Roiser & Waser, 2017).

Molecular Structure Analysis

  • Gas-phase molecular structure investigations of compounds like 6,6-dimethyl-1-oxa-spiro[2.5]octane provide insights into conformational isomers and structural parameters, essential for understanding the cyclohexane ring's behavior (Boulebnane et al., 1987).

Safety And Hazards

Spiro[2.5]octan-6-ylmethanol is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests using only outdoors or in a well-ventilated area, avoiding breathing mist/vapours/spray, washing all exposed external body areas thoroughly after handling, and not eating, drinking or smoking when using this product .

properties

IUPAC Name

spiro[2.5]octan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOBXDZHERXVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705241
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-6-ylmethanol

CAS RN

849671-56-3
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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